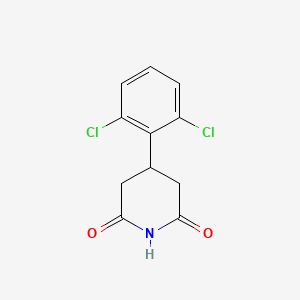
4-(2,6-Dichlorophenyl)piperidine-2,6-dione
Cat. No. B8805364
Key on ui cas rn:
371981-22-5
M. Wt: 258.10 g/mol
InChI Key: GNZJINUQGHMRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07115633B2
Procedure details


9.0 g (34.9 mmol) of 4-(2,6-dichloro-phenyl)-piperidine-2,6-dione were dissolved in 150 mL of dry THF under a nitrogen atmosphere. The resulting solution was cooled to 0° C. and 35 mL (ca 350 mmol) of borane-methylsulphide complex dissolved in 100 mL of dry THF were added dropwise. The reaction mixture was allowed to warm to room temperature, heated to reflux for 3 h, then cooled to −5° C. and quenched by careful addition of 150 mL of 10% HCl solution. The reaction mixture was subsequently heated to reflux for 3 h, then, after cooling, the volatiles were removed in vacuo. The residue was taken up in water, basified with 2 N NaOH solution and extracted with AcOEt The organic phase was dried and the solvent was removed in vacuo. The resulting oil was taken up in CH2Cl2, brought to acidic pH with Et2O/HCl and the solvent was removed in vacuo. The resulting solid was triturated with Et2O, filtered and dried, yielding 7.1 g of the title compound.



Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[CH:9]1[CH2:14][C:13](=O)[NH:12][C:11](=O)[CH2:10]1>C1COCC1>[ClH:1].[Cl:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[C:3]=1[CH:9]1[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C1CC(NC(C1)=O)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to −5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched by careful addition of 150 mL of 10% HCl solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was subsequently heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles were removed in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with AcOEt The organic phase
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solid was triturated with Et2O
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC1=C(C(=CC=C1)Cl)C1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 152.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
